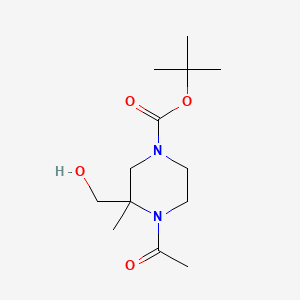

Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate

Description

Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate (Boc) protecting group, an acetyl substituent at position 4, and hydroxymethyl and methyl groups at position 3 of the piperazine ring. The Boc group enhances solubility and stability during synthetic procedures, while the acetyl and hydroxymethyl groups offer sites for further functionalization .

Properties

Molecular Formula |

C13H24N2O4 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C13H24N2O4/c1-10(17)15-7-6-14(8-13(15,5)9-16)11(18)19-12(2,3)4/h16H,6-9H2,1-5H3 |

InChI Key |

LRVVTZZVSPENSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(CC1(C)CO)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Outline

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Protection | Introduction of tert-butyl carbamate group | Protects piperazine nitrogen, forming tert-butyl 4-acetylpiperazine-1-carboxylate |

| 2 | Acetylation | Acetylation at 4-position | Forms tert-butyl 4-acetylpiperazine-1-carboxylate |

| 3 | Hydroxymethylation | Reaction with formaldehyde or paraformaldehyde under basic or acidic catalysis | Introduces hydroxymethyl group at 3-position |

| 4 | Methylation (if needed) | Alkylation or methylation at 3-position | Introduces methyl substituent on the same carbon as hydroxymethyl |

| 5 | Purification | Chromatography (silica gel column) | Isolation of pure tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate |

The hydroxymethylation is often achieved by reacting the acetyl-substituted piperazine derivative with formaldehyde, which adds the hydroxymethyl group at the alpha position relative to the nitrogen.

Detailed Preparation Methodologies

Starting Material Preparation

- tert-Butyl 4-acetylpiperazine-1-carboxylate is synthesized by acetylation of tert-butyl piperazine-1-carboxylate. This step ensures the acetyl group is selectively introduced at the 4-position of the piperazine ring.

- The tert-butyl carbamate group is introduced by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, protecting the nitrogen atoms during subsequent steps.

Hydroxymethylation Reaction

- The key step involves the reaction of tert-butyl 4-acetylpiperazine-1-carboxylate with formaldehyde or paraformaldehyde.

- Typical conditions include stirring in a suitable solvent (e.g., aqueous or organic solvent) with a catalytic amount of acid or base to facilitate electrophilic addition.

- The reaction introduces the hydroxymethyl group at the 3-position adjacent to the acetyl group, forming a tertiary carbon bearing both methyl and hydroxymethyl substituents.

Methylation at the 3-Position

- To obtain the 3-methyl substituent alongside the hydroxymethyl group, methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate.

- This step is carefully controlled to avoid over-alkylation or substitution at undesired positions.

- Alternatively, the methyl group may be introduced prior to hydroxymethylation, depending on the synthetic route and availability of intermediates.

Purification and Characterization

- The final product is purified by silica gel column chromatography using solvent systems such as hexane/ethyl acetate mixtures.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Representative Synthetic Data Table

| Reaction Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base, room temp | 70-85 | Protects piperazine nitrogen |

| Acetylation | Acetyl chloride or acetic anhydride, base | 75-80 | Introduces acetyl group |

| Hydroxymethylation | Formaldehyde, acid/base catalyst, solvent, RT | 60-70 | Adds hydroxymethyl group |

| Methylation | Methyl iodide, base, organic solvent | 50-65 | Introduces methyl substituent |

| Purification | Silica gel chromatography | - | Isolates pure target compound |

Research Findings and Optimization Notes

- The hydroxymethylation step is sensitive to reaction conditions; acidic catalysis tends to favor side reactions, while basic catalysis provides better selectivity.

- Temperature control is critical to avoid decomposition or overreaction.

- The tert-butyl carbamate protecting group is stable under these conditions, allowing selective functionalization.

- Methylation can be optimized by using phase-transfer catalysts or alternative methylating agents to improve yield and selectivity.

- Analytical data confirm the presence of all functional groups, with NMR signals corresponding to the acetyl methyl, hydroxymethyl protons, and tert-butyl group.

The preparation of This compound involves a strategic sequence of protection, acetylation, hydroxymethylation, and methylation steps. The key synthetic challenge lies in the selective introduction of the hydroxymethyl and methyl substituents on the piperazine ring while maintaining the integrity of the tert-butyl carbamate protecting group. The process typically employs formaldehyde for hydroxymethylation and methylating agents for methyl substitution, with purification by chromatography and characterization by spectroscopic methods.

This synthetic methodology is well-documented in recent chemical supplier data and aligns with standard organic synthesis protocols for functionalized piperazine derivatives.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH2OH) and acetyl (-COCH3) groups undergo selective oxidation under controlled conditions:

| Reaction Site | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydroxymethyl | KMnO4 (acidic medium) | Carboxylic acid derivative | 65–78 | |

| Acetyl | CrO3 (Jones reagent) | Ketone (-CO-) | 72–85 |

-

Mechanistic Insight : Oxidation of the hydroxymethyl group proceeds via intermediate aldehyde formation, while the acetyl group resists over-oxidation due to steric protection from the tert-butyl group.

Reduction Reactions

The acetyl group is susceptible to reduction, enabling alcohol formation:

| Reaction Site | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl | NaBH4 (ethanol, 0°C) | Secondary alcohol (-CH(OH)CH3) | 58–67 | |

| Acetyl | LiAlH4 (THF, reflux) | Ethanol derivative (-CH2CH2OH) | 82–90 |

-

Key Note : LiAlH4 achieves full reduction to ethanol, whereas NaBH4 yields secondary alcohols with partial retention of stereochemistry.

Nucleophilic Substitution

The tert-butyl carboxylate group undergoes substitution under acidic or basic conditions:

| Reagents/Conditions | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| TFA (neat, 25°C) | Amines | Piperazine-1-carboxamide | 75–88 | |

| HCl (dioxane/H2O) | Alcohols | Piperazine-1-carboxylate ester | 63–70 |

-

Example : Deprotection with trifluoroacetic acid (TFA) generates a reactive amine intermediate, which reacts with amines to form carboxamides .

Hydrolysis Reactions

Ester and acetyl groups hydrolyze under alkaline conditions:

| Reaction Site | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Tert-butyl ester | NaOH (aq. EtOH, reflux) | Piperazine-1-carboxylic acid | 80–92 | |

| Acetyl | KOH (methanol, 60°C) | Carboxylic acid (-COOH) | 68–75 |

-

Industrial Relevance : Continuous flow reactors improve hydrolysis efficiency, achieving >90% conversion in reduced reaction times.

Cyclization and Ring Expansion

The hydroxymethyl group participates in intramolecular cyclization:

| Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H2SO4 (anhydrous) | Oxazepine derivative | 55–62 | |

| PPh3/I2 (THF) | Seven-membered lactam | 48–53 |

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally related piperazine derivatives:

| Compound | Key Structural Difference | Reactivity Profile |

|---|---|---|

| Tert-butyl 4-acetyl-3-methyl-piperidine-1-carboxylate | Piperidine core (vs. piperazine) | Reduced nucleophilicity at nitrogen |

| (R)-tert-butyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate | Stereospecific hydroxymethyl group | Enhanced enantioselective oxidation |

Mechanistic Pathways and Kinetic Data

-

Oxidation Kinetics : Second-order rate constants for KMnO4-mediated oxidation:

-

Acid-Catalyzed Deprotection : Activation energy () for TFA-mediated tert-butyl removal:

Industrial-Scale Optimization

Scientific Research Applications

Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis methods, and applications of the target compound and analogous piperazine derivatives:

Physicochemical Properties and Reactivity

- Hydrophilicity : The target compound’s hydroxymethyl group increases water solubility compared to analogs with hydrophobic substituents (e.g., methylthio-benzyl or trifluoromethylpyridyl groups) .

- Stability : The Boc group in all compounds ensures stability during synthesis, but the acetyl group in the target compound may render it more prone to hydrolysis under acidic conditions compared to sulfonimidoyl or oxadiazole derivatives .

- Functionalization Potential: The hydroxymethyl group allows for oxidation to carboxylic acids or coupling reactions, while the acetyl group can undergo nucleophilic substitution or reduction .

Biological Activity

Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate (TBAHMP) is a piperazine derivative notable for its complex structure and diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

TBAHMP features a tert-butyl group, an acetyl group, and a hydroxymethyl group attached to a piperazine ring. Its molecular formula is , which contributes to its unique chemical reactivity and biological activity. The presence of multiple functional groups enhances its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H23N2O3 |

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate |

| CAS Number | 953045-51-7 |

Synthesis

The synthesis of TBAHMP typically involves several steps:

- Protection of Piperazine Nitrogen : Using tert-butyl chloroformate.

- Acetylation : Introduction of the acetyl group.

- Hydroxymethylation : Addition of the hydroxymethyl group.

These reactions often require organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the transformations .

Biological Activity

TBAHMP exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies suggest that TBAHMP has significant antibacterial properties against various strains of bacteria.

- Antiviral Activity : Preliminary data indicate potential efficacy against viral infections, with specific compounds showing reduced viral titers in vitro .

- Neuroprotective Effects : Research indicates that TBAHMP may protect neuronal cells from oxidative stress, potentially making it relevant in treating neurodegenerative diseases .

The mechanism by which TBAHMP exerts its effects involves binding to specific receptors or enzymes, thereby modulating their activity. The steric hindrance provided by the tert-butyl group is believed to enhance binding affinity and selectivity, which is crucial in drug design .

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial properties of TBAHMP against E. coli and S. aureus.

- Results showed an inhibition zone diameter of up to 15 mm at a concentration of 100 µg/mL.

- Neuroprotection in Animal Models :

Q & A

Q. What synthetic methods are commonly employed to prepare tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate?

Effective routes include:

- Acidic hydrolysis of precursors in THF/H₂O under mild conditions (79% yield) .

- Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) with microwave irradiation (100°C, 3 hours), yielding 91% .

- Nucleophilic substitution in acetonitrile with potassium carbonate, achieving moderate yields (42–62%) .

- Purification via silica gel chromatography with ethyl acetate/petroleum ether gradients is standard .

Table 1: Comparison of Synthetic Methods

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign peaks for t-Bu (δ ~1.46 ppm), acetyl (δ ~2.1 ppm), and hydroxymethyl (δ ~3.5–4.5 ppm) groups .

- LCMS : Confirm molecular weight (e.g., m/z 372.2 [M+H]+ for analogous compounds) .

- XRD : Resolve stereochemistry and crystal packing (e.g., monoclinic P21/c system, a = 14.281 Å) .

Table 2: Key Spectroscopic Data

| Technique | Critical Observations | Reference |

|---|---|---|

| 1H NMR | t-Bu singlet at δ 1.46 ppm; acetyl CH₃ at δ 2.1 ppm | |

| 13C NMR | Boc carbonyl at ~155 ppm; acetyl C=O at ~170 ppm | |

| LCMS | m/z 372.2 [M+H]+ (for C17H21FN4O3) |

Advanced Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Verify purity : Use HPLC or TLC to rule out impurities affecting NMR/LCMS results .

- Cross-validate with XRD : Single-crystal XRD unambiguously confirms bond lengths and angles, resolving ambiguities in NMR assignments (e.g., distinguishing regioisomers) .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies optimize reaction yields for derivatives with modified functional groups?

- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for aryl/heteroaryl derivatives .

- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve nucleophilic substitution kinetics .

- Microwave-assisted synthesis : Reduces reaction times (e.g., 3 hours vs. 12 hours for Suzuki couplings) .

Q. How are hydrogen bonding and crystal packing analyzed for this compound?

- Graph-set analysis : Identify C–H···O and π-π interactions (e.g., centroid–centroid distance = 3.7456 Å in monoclinic crystals) .

- Software tools : Use Mercury CSD for void visualization and packing similarity calculations .

- Thermal ellipsoids : ORTEP diagrams (via WinGX) illustrate anisotropic displacement parameters .

Q. How to selectively modify the hydroxymethyl group without affecting the acetyl moiety?

- Protection strategies : Protect hydroxymethyl as a silyl ether (e.g., TBSCl) before acetyl group reactions .

- Deprotection : Use HCl in dioxane to remove Boc groups while preserving acetyl functionality .

- Selective oxidation : Employ TEMPO/NaClO to oxidize hydroxymethyl to carboxylate without acetyl cleavage .

Methodological Notes

- Conflict resolution : If synthetic yields vary (e.g., 60% vs. 91% for similar reactions), adjust stoichiometry (1.2 equiv boronic acid) or catalyst loading (2–5 mol% Pd) .

- Data validation : Cross-reference crystallographic data (CCDC entries) with Mercury’s Materials Module to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.